N-(heptan-2-yl)biphenyl-4-carboxamide
Description
Properties
IUPAC Name |
N-heptan-2-yl-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-6-9-16(2)21-20(22)19-14-12-18(13-15-19)17-10-7-5-8-11-17/h5,7-8,10-16H,3-4,6,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCQSBJRRSLWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with heptan-2-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(heptan-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
N-(heptan-2-yl)biphenyl-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural Features
The substituent on the amide nitrogen critically defines the activity and physicochemical properties of biphenyl-4-carboxamide derivatives. Key analogs include:
*THQ: Tetrahydroquinoline
Key Insights :
Physicochemical Properties
Physicochemical data for select analogs:
*LogP: Octanol-water partition coefficient; †HLM: Human liver microsomes
Key Insights :
Key Insights :
- ASP8370’s TRPV1 antagonism is linked to its quinoline-pyrrolidine substituent, demonstrating structure-activity relationship (SAR) precision .
- Sulfonamide-based biphenyl-4-carboxamides show broad-spectrum antifungal activity, likely due to sulfonamide’s enzyme inhibition .
- Substituent polarity (e.g., hydroxycarbamoyl) may shift targets from ion channels to epigenetic enzymes .
Q & A
Q. What are the standard synthetic routes for N-(heptan-2-yl)biphenyl-4-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves a condensation reaction between biphenyl-4-carboxylic acid and heptan-2-amine, facilitated by coupling agents such as HATU or EDCl. Post-reaction purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization includes:
- NMR : Key peaks include aromatic protons (δ 7.2–8.0 ppm for biphenyl) and aliphatic protons from the heptan-2-yl group (δ 0.8–1.6 ppm).
- FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹).
- Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₅NO).
Parallel validation with computational methods (e.g., DFT) ensures structural fidelity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., biphenyl dihedral angle ~30–40°).
- Solid-state NMR : Validates crystallographic data by comparing experimental shifts with DFT-predicted values.
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Example data table for X-ray parameters:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=10.2 Å, b=15.4 Å, c=8.7 Å |
| Resolution | 0.84 Å |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311++G(d,p) basis set to compute:
- HOMO-LUMO gaps (predicts redox behavior).
- Electrostatic potential maps (identifies nucleophilic/electrophilic sites).
- Transition-state analysis for reaction mechanisms (e.g., hydrolysis).
- Molecular docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Validate with experimental IC₅₀ values from enzyme assays .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic SAR studies : Synthesize analogs with modifications to the biphenyl or heptan-2-yl groups. Test in standardized assays (e.g., cytotoxicity via MTT, antimicrobial via MIC).
- Advanced biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding kinetics.
Example SAR table:
| Analog (R-group) | IC₅₀ (μM) | LogP | Notes |
|---|---|---|---|
| Heptan-2-yl | 12.3 | 4.5 | Parent compound |
| Cyclohexyl | 8.7 | 3.9 | Improved activity |
| n-Octyl | 25.1 | 5.2 | Reduced solubility |
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield.
- Flow chemistry : Enables continuous production with in-line monitoring (e.g., FT-IR for real-time reaction tracking).
- Automated purification : Combine flash chromatography with mass-directed fraction collection.
Example optimization parameters:
| Condition | Conventional | Microwave | Flow |
|---|---|---|---|
| Time (h) | 12 | 0.5 | 2 |
| Yield (%) | 65 | 72 | 80 |
| Purity (HPLC) | 95% | 98% | 99% |
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for chloroform).
- Vibrational mode assignments : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.97).
- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.
Example IR comparison:
| Vibration Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | Deviation |
|---|---|---|---|
| C=O stretch | 1652 | 1675 | +23 |
| N–H bend | 1548 | 1520 | -28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
